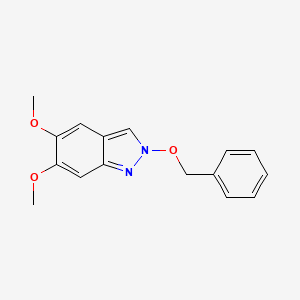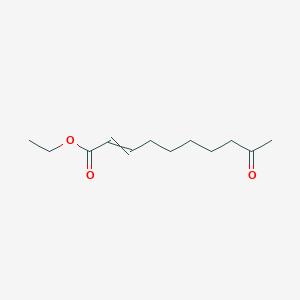
2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid is an organic compound that features both carbamoyl and alkenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid typically involves multi-step organic reactions. One possible route could involve the alkylation of a carbamoyl precursor with an alkenyl halide, followed by a series of functional group transformations to introduce the carbamoyl and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The alkenyl group can be oxidized to form epoxides or diols.
Reduction: The carbamoyl groups can be reduced to amines.
Substitution: The alkenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkenyl group could yield epoxides, while reduction of the carbamoyl groups could yield primary amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)butanoic acid
- 2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)hexanoic acid
Uniqueness
2-(Carbamoylcarbamoyl)-2-(prop-2-en-1-yl)pent-4-enoic acid is unique due to its specific combination of functional groups, which may confer distinct reactivity and properties compared to similar compounds.
Properties
CAS No. |
55038-14-7 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(carbamoylcarbamoyl)-2-prop-2-enylpent-4-enoic acid |
InChI |
InChI=1S/C10H14N2O4/c1-3-5-10(6-4-2,8(14)15)7(13)12-9(11)16/h3-4H,1-2,5-6H2,(H,14,15)(H3,11,12,13,16) |
InChI Key |
IFITURKHEOYYEJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC=C)(C(=O)NC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


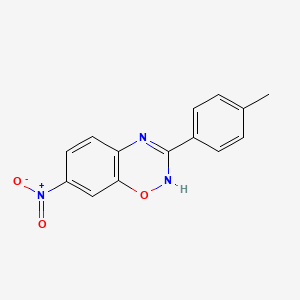
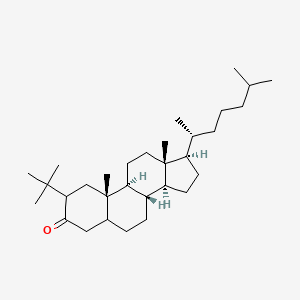
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
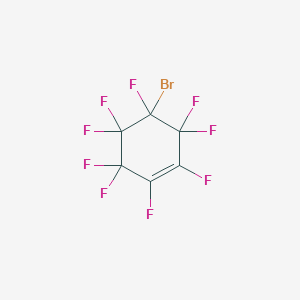
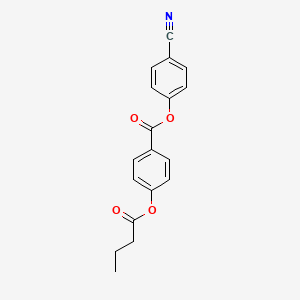

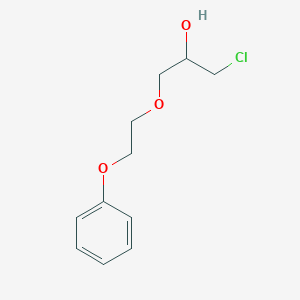

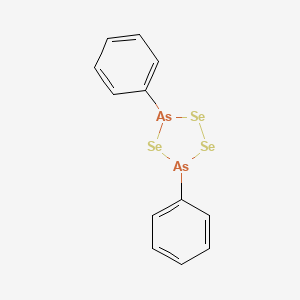
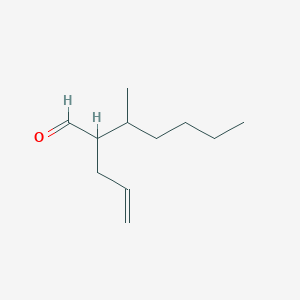
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)
